molecular formula C7H12O3 B129536 Methyl 5-methoxypent-4-enoate CAS No. 143538-29-8

Methyl 5-methoxypent-4-enoate

Cat. No.: B129536
CAS No.: 143538-29-8
M. Wt: 144.17 g/mol
InChI Key: PFYUVRCOQDJTCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-methoxypent-4-enoate is an organic compound characterized by its ester functional group and a methoxy substituent on the pentenoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-methoxypent-4-enoate can be synthesized through several methods. One common approach involves the esterification of 5-methoxy-4-pentenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of methyl (4E)-5-methoxy-4-pentenoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methoxypent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 5-methoxy-4-pentenoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Properties

CAS No.

143538-29-8

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 5-methoxypent-4-enoate

InChI

InChI=1S/C7H12O3/c1-9-6-4-3-5-7(8)10-2/h4,6H,3,5H2,1-2H3

InChI Key

PFYUVRCOQDJTCR-UHFFFAOYSA-N

SMILES

COC=CCCC(=O)OC

Canonical SMILES

COC=CCCC(=O)OC

Synonyms

Methyl (4E)-5-methoxy-4-pentenoate

Origin of Product

United States

Synthesis routes and methods

Procedure details

34.3 g (0.1 mole) methoxymethyltriphenylphosphonium chloride was suspended in 100 ml dry tetrahydrofuran and cooled to -78° C. under argon. 75 ml (0.1 mole) n-butyllithium solution in hexane was added and the solution allowed to warm to room temperature. After cooling to -78° C. 12.1 g (0.0105 moles) methyl 4-oxobutanoate was added in 50 ml tetrahydrofuran. The solution was allowed to reach room temperature then poured into water and extracted twice with ether. The ether extracts were washed with saturated sodium chloride solution dried and concentrated in vacuo. This was eluted through 250 g silica gel with 1 l ether-hexane 1:1 to give a faintly yellow liquid 9.2 g containing both (Z) and (E) enol ethers.
Quantity
34.3 g
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reactant
Reaction Step One
Quantity
75 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Two
Quantity
12.1 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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